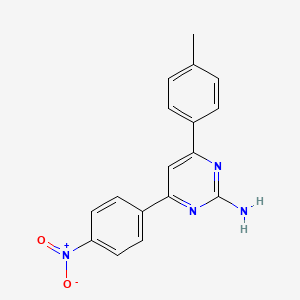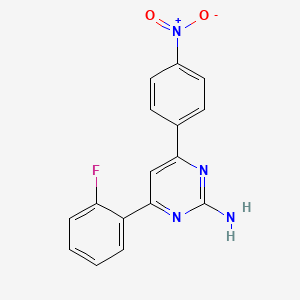
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, or 4-DMP-6-MPP, is an organic compound belonging to the class of pyrimidines. Pyrimidines are nitrogen-containing heterocyclic compounds, and 4-DMP-6-MPP is a member of the group of pyrimidines known as the 6-membered ring pyrimidines. 4-DMP-6-MPP has been the subject of a number of scientific studies, due to its potential application in a variety of fields, such as medicinal chemistry, organic chemistry, and biochemistry. In
科学研究应用
4-DMP-6-MPP has been studied for its potential applications in medicinal chemistry, organic chemistry, and biochemistry. In medicinal chemistry, 4-DMP-6-MPP has been evaluated as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folic acid. In organic chemistry, 4-DMP-6-MPP has been studied as a potential building block for the synthesis of other organic compounds. In biochemistry, 4-DMP-6-MPP has been studied for its potential use as a fluorescent probe molecule, which can be used to detect the presence of certain proteins in cells.
作用机制
The mechanism of action of 4-DMP-6-MPP is not yet fully understood. In the case of its potential application as an inhibitor of DHFR, it is believed that 4-DMP-6-MPP binds to the active site of the enzyme, thus preventing it from catalyzing the reaction that produces folic acid. In the case of its potential use as a fluorescent probe, it is believed that 4-DMP-6-MPP binds to the target protein, thus allowing for the detection of the protein’s presence in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-6-MPP have not yet been fully studied. In the case of its potential application as an inhibitor of DHFR, it is believed that it can inhibit the production of folic acid, which is necessary for the synthesis of DNA and other cellular components. In the case of its potential use as a fluorescent probe, it is believed that it can be used to detect the presence of certain proteins in cells.
实验室实验的优点和局限性
The advantages of using 4-DMP-6-MPP in lab experiments include its low cost and ease of synthesis. Additionally, its potential as a fluorescent probe molecule makes it a useful tool for detecting the presence of certain proteins in cells. However, there are a few limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, and its potential as an inhibitor of DHFR has not been fully evaluated.
未来方向
The potential of 4-DMP-6-MPP as an inhibitor of DHFR and as a fluorescent probe molecule should be further explored. Additionally, further studies should be conducted to determine its biochemical and physiological effects, as well as its potential applications in other fields. Finally, further research should be conducted to better understand its mechanism of action.
合成方法
4-DMP-6-MPP can be synthesized via a process known as the “Buchwald-Hartwig amination”. This method involves the use of a palladium catalyst to form a C-N bond between a carbon atom and a nitrogen atom, thus forming a pyrimidine ring. The starting materials for this reaction are 2,4-dimethoxyphenylboronic acid and 3-methoxyphenylboronic acid. These compounds are reacted in the presence of a palladium catalyst and a base, such as sodium hydroxide, to form 4-DMP-6-MPP.
属性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-13-6-4-5-12(9-13)16-11-17(22-19(20)21-16)15-8-7-14(24-2)10-18(15)25-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFWUYLCARULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














